2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol
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Overview
Description
2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis may start with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, followed by the formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which is then converted to 7H-pyrrolo[2,3-D]pyrimidin-4-ol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms within the pyrimidine ring.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor and its ability to induce apoptosis in cancer cells.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new pharmaceuticals and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as kinases. It can inhibit kinase activity by binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-D]pyrimidine derivatives, such as:
- 4-chloro-7H-pyrrolo[2,3-D]pyrimidine
- 7-methyl-7H-pyrrolo[2,3-D]pyrimidine
- Various halogenated pyrrolo[2,3-D]pyrimidine derivatives .
Uniqueness
2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol is unique due to the presence of both mercapto and diol functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and studying enzyme interactions.
Properties
CAS No. |
97337-30-9 |
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Molecular Formula |
C6H5N3O2S |
Molecular Weight |
183.19 g/mol |
IUPAC Name |
6-hydroxy-2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3O2S/c10-3-1-2-4(7-3)8-6(12)9-5(2)11/h1,10H,(H3,7,8,9,11,12) |
InChI Key |
MVCKNJFVICSQRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C1C(=O)NC(=S)N2)O |
Origin of Product |
United States |
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